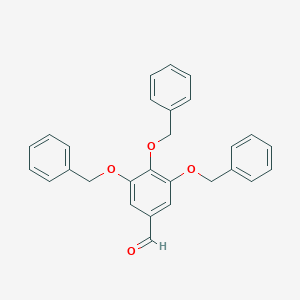

3,4,5-Tribenzyloxybenzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

6137-86-6 |

|---|---|

Molecular Formula |

C28H24O4 |

Molecular Weight |

424.5 g/mol |

IUPAC Name |

3,4,5-tris(phenylmethoxy)benzaldehyde |

InChI |

InChI=1S/C28H24O4/c29-18-25-16-26(30-19-22-10-4-1-5-11-22)28(32-21-24-14-8-3-9-15-24)27(17-25)31-20-23-12-6-2-7-13-23/h1-18H,19-21H2 |

InChI Key |

ABEPSQZVZNRXCY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C=O |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 3,4,5 Tribenzyloxybenzaldehyde

Principles of Green Chemistry in 3,4,5-Tribenzyloxybenzaldehyde Synthesis

Implementation of Energy-Efficient Synthetic Techniques (e.g., Microwave or Ultrasound Assistance)

Research dedicated specifically to the application of energy-efficient techniques such as microwave irradiation or ultrasound assistance for the synthesis of this compound is not presently available in published scientific literature.

Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently, which can lead to a dramatic reduction in reaction times, from hours to minutes, and often results in higher product yields and purity. farmaciajournal.commdpi.comrsc.org Similarly, ultrasound-assisted synthesis, or sonochemistry, employs the energy of acoustic cavitation to create localized high-temperature and high-pressure zones, which enhances mass transfer and accelerates reaction rates. researchgate.netmdpi.comrsc.org

While these techniques are established for a wide array of chemical transformations, including the synthesis of various aldehydes and protected phenolic compounds, their specific adaptation and the resulting empirical data for the synthesis of this compound have not been reported. Consequently, no data tables comparing reaction times, yields, or energy consumption versus conventional synthetic methods for this specific compound can be compiled.

Chemical Transformations and Reactivity Profiles of 3,4,5 Tribenzyloxybenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group in 3,4,5-tribenzyloxybenzaldehyde is a key site for various chemical reactions, including additions, condensations, reductions, and oxidations.

Electrophilic Additions and Condensation Reactions (e.g., Aldol (B89426), Knoevenagel Condensations)

The aldehyde functionality of this compound readily participates in electrophilic addition and condensation reactions. These reactions are fundamental in carbon-carbon bond formation.

Aldol Condensation: In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an enone. wikipedia.orgsigmaaldrich.com This reaction can be catalyzed by either an acid or a base. wikipedia.orgnrochemistry.com The reaction proceeds through the formation of a β-hydroxy intermediate, which can subsequently undergo dehydration to yield an α,β-unsaturated carbonyl compound. sigmaaldrich.comlibretexts.org For instance, this compound has been used in aldol-type condensations, where it reacts with a ketone enolate to form a chalcone, a precursor to flavonoids. worldresearchersassociations.com The reaction conditions, such as temperature, can influence whether the reaction stops at the aldol addition product or proceeds to the condensation product. libretexts.org

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is an active methylene (B1212753) compound, catalyzed by a weak base. sigmaaldrich.comnumberanalytics.com This reaction is widely used for the synthesis of α,β-unsaturated compounds. sciensage.info this compound can react with compounds containing active methylene groups, such as malonic acid or its derivatives, in the presence of a basic catalyst like piperidine (B6355638) to yield unsaturated products. sigmaaldrich.comgoogleapis.com For example, the condensation of 2,4,5-tribenzyloxybenzaldehyde with α-cyanoacetic acid yields 2,4,5-tribenzyloxyphenyl-α-cyanoacrylic acid. researchgate.net These reactions are crucial in the synthesis of various biologically active molecules and functional polymers. sciensage.info

Table 1: Examples of Condensation Reactions with this compound

| Reactant | Catalyst | Product Type | Reference |

|---|---|---|---|

| Acetophenone (B1666503) derivative | NaH | Chalcone | worldresearchersassociations.com |

| 2-hydroxyacetophenone | Piperidine | Chalcone | googleapis.com |

| α-cyanoacetic acid | Not specified | α,β-unsaturated cyanoacrylic acid | researchgate.net |

Reductions to Corresponding Alcohols and Hydrocarbons

The aldehyde group of this compound can be selectively reduced to either a primary alcohol or a hydrocarbon.

Reduction to Alcohols: The reduction of aldehydes to primary alcohols is a common transformation in organic synthesis. libretexts.org Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose, acting as a source of hydride ions. libretexts.org The reaction involves the nucleophilic addition of a hydride to the carbonyl carbon. libretexts.org Specifically, this compound can be reduced to 3,4,5-tribenzyloxybenzyl alcohol. molaid.com This transformation is often a key step in multi-step synthetic pathways. google.com

Reduction to Hydrocarbons: While the complete reduction of an aldehyde to a hydrocarbon is less common for this specific compound in the provided context, general methods for such transformations exist. The Wolff-Kishner and Clemmensen reductions are classic methods for converting aldehydes and ketones to alkanes, though they require harsh conditions that might affect the benzyl (B1604629) ether groups.

Oxidations to Carboxylic Acids and Related Derivatives

The aldehyde group is readily oxidized to a carboxylic acid. chemistrysteps.comlibretexts.org

A variety of oxidizing agents can be employed for the oxidation of aldehydes to carboxylic acids, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and pyridinium (B92312) chlorochromate (PCC). chemistrysteps.comorganic-chemistry.orgbyjus.com The choice of reagent can depend on the presence of other sensitive functional groups in the molecule. organic-chemistry.org For example, pyridinium chlorochromate (PCC) is known to oxidize primary alcohols to aldehydes, but under certain conditions, it can further oxidize the aldehyde to a carboxylic acid. worldresearchersassociations.comorganic-chemistry.org The oxidation of this compound would yield 3,4,5-tribenzyloxybenzoic acid.

Reactivity Pertaining to Benzyl Ether Linkages

The benzyl ether groups in this compound serve as protecting groups for the hydroxyl functionalities on the aromatic ring. Their removal (deprotection) is a crucial step in the synthesis of many target molecules.

Selective and Global Deprotection Strategies for Benzyl Ethers

The cleavage of benzyl ethers can be achieved under various conditions, allowing for either selective or complete removal of these protecting groups. organic-chemistry.org

Global Deprotection: Catalytic hydrogenation is a common method for the global deprotection of benzyl ethers. organic-chemistry.orgresearchgate.net This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. researchgate.netnacatsoc.org This process cleaves the benzyl groups to yield the corresponding free hydroxyls and toluene. organic-chemistry.org For example, catalytic hydrogenolysis of a related tribenzyloxy compound afforded the corresponding trihydroxy derivative. researchgate.net

Selective Deprotection: Achieving selective deprotection of one or more benzyl ethers in the presence of others can be challenging but is possible under specific conditions. researchgate.netnacatsoc.org The choice of catalyst and reaction conditions can influence the selectivity of the debenzylation process. nacatsoc.org For instance, different types of palladium catalysts can exhibit varying activities and selectivities in debenzylation reactions. nacatsoc.org Acid-facilitated debenzylation has also been reported for certain N-benzyl protected compounds, suggesting that acidic conditions can play a role in benzyl group removal. nih.gov

Table 2: Deprotection Methods for Benzyl Ethers

| Method | Reagents | Outcome | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ | Global deprotection | organic-chemistry.org |

| Transfer Hydrogenation | Pd/C, HCOOH or HCOONH₄ | Global deprotection | organic-chemistry.orgresearchgate.net |

| Oxidative Deprotection | DDQ, Ozone | Global deprotection | organic-chemistry.org |

| Acid-catalyzed Cleavage | Strong acids | Global deprotection | organic-chemistry.org |

| Chemoselective Debenzylation | BCl₃, cation scavenger | Selective deprotection of aryl benzyl ethers | organic-chemistry.org |

Regioselective Transformations of Aromatic Ring Substituents

The substituents on the aromatic ring of this compound can influence the regioselectivity of further electrophilic aromatic substitution reactions. libretexts.org The benzyloxy groups are activating and ortho-, para-directing due to their ability to donate electron density to the aromatic ring through resonance. libretexts.orgnih.gov This means that incoming electrophiles will preferentially add to the positions ortho and para to these groups. libretexts.org

However, the existing substitution pattern of this compound leaves only two available positions on the aromatic ring for further substitution. The directing effects of the three benzyloxy groups would need to be considered to predict the outcome of such reactions. In general, all activators are considered ortho-, para-directors. libretexts.org The development of regioselective electrophilic aromatic brominations, for example, is an area of significant interest due to the utility of aryl bromides in cross-coupling reactions. nih.gov

Investigation of Electronically Driven Reactivity Patterns

The reactivity of this compound is fundamentally governed by the electronic properties of its constituent functional groups: the aldehyde moiety and the three benzyloxy substituents on the aromatic ring. The interplay of inductive and resonance effects of these groups dictates the electron density distribution within the molecule, thereby influencing its behavior in various chemical transformations.

The aldehyde group is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta positions (relative to the aldehyde). Conversely, the oxygen atom of the benzyloxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This electron-donating resonance effect is a dominant factor in the reactivity of the molecule. The benzyloxy groups, particularly at the 3, 4, and 5 positions, significantly increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted benzaldehyde (B42025). This activating effect of the benzyloxy groups counteracts the deactivating effect of the aldehyde group.

The electrophilicity of the carbonyl carbon in the aldehyde is a crucial factor in nucleophilic addition reactions. While the aldehyde group itself is electrophilic, the electron-donating nature of the three benzyloxy substituents tends to decrease the partial positive charge on the carbonyl carbon, thereby reducing its reactivity towards nucleophiles when compared to unsubstituted benzaldehyde or benzaldehydes with electron-withdrawing substituents. quora.com

The electronic influence of substituents on the reactivity of benzaldehydes can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives. wikipedia.orglibretexts.org The substituent constant (σ) for a para-benzyloxy group has been determined from kinetic and acidity measurements, and it is less than that of a methoxy (B1213986) group, suggesting a slightly weaker electron-donating ability due to the inductive effect of the benzyl group's phenyl ring. rsc.orgrsc.org

In the context of this compound, the cumulative electron-donating effect of the three benzyloxy groups significantly enhances the nucleophilicity of the aromatic ring and modulates the electrophilicity of the aldehyde carbon. This is exemplified in various reactions. For instance, in oxidation reactions, electron-releasing groups generally increase the rate of reaction by stabilizing the transition state. niscpr.res.in Therefore, this compound would be expected to be more readily oxidized than benzaldehyde itself.

The following data tables, compiled from studies on various substituted benzaldehydes, illustrate the general principles of how electron-donating groups, analogous to the benzyloxy groups in this compound, influence reactivity.

Table 1: Relative Reactivity of Substituted Benzaldehydes in Oxidation Reactions

This table demonstrates the effect of substituents on the rate of oxidation of benzaldehydes. Electron-donating groups (like methoxy, which is similar to benzyloxy) generally accelerate the reaction.

| Substituent (at para-position) | Relative Rate of Oxidation (k/k₀) | Electronic Effect |

| -NO₂ | 0.15 | Electron-withdrawing |

| -Cl | 0.68 | Electron-withdrawing |

| -H | 1.00 | Reference |

| -CH₃ | 2.15 | Electron-donating |

| -OCH₃ | 3.50 | Electron-donating |

Data is illustrative and compiled from general principles observed in studies of benzaldehyde oxidation. niscpr.res.in

Table 2: Influence of Substituents on the Basicity of Benzaldehydes

This table shows how substituents affect the basicity of the carbonyl oxygen. Electron-donating groups increase basicity by increasing electron density on the oxygen atom.

| Substituent (at para-position) | pKₐ of Conjugate Acid | Electronic Effect |

| -NO₂ | -8.5 | Electron-withdrawing |

| -Cl | -7.4 | Electron-withdrawing |

| -H | -6.9 | Reference |

| -CH₃ | -6.2 | Electron-donating |

| -OCH₃ | -5.7 | Electron-donating |

Data is illustrative and based on trends reported for substituted benzaldehydes. cdnsciencepub.com

The benzyloxy groups also exert steric effects, which can influence the accessibility of the aldehyde group to nucleophiles and the regioselectivity of reactions on the aromatic ring. However, the electronically driven reactivity patterns are the primary determinants of the chemical behavior of this compound. For example, in reactions like the Wittig reaction, the electronic nature of the substituents on the benzaldehyde influences both the reaction rate and the stereoselectivity of the resulting alkene. acs.org The electron-rich nature of the this compound ring system makes it a valuable precursor in the synthesis of various complex molecules where enhanced nucleophilicity of the aromatic core is desired.

3,4,5 Tribenzyloxybenzaldehyde As a Versatile Chemical Building Block

Precursor in Complex Organic Molecule Synthesis

The strategic placement of the benzyl (B1604629) protecting groups on 3,4,5-Tribenzyloxybenzaldehyde makes it an ideal starting material for multi-step syntheses. Chemists can leverage the reactivity of the aldehyde group and later deprotect the hydroxyls to yield functional polyphenolic structures.

A primary application of this compound is in the synthesis of chalcones, which are key precursors to the vast family of flavonoids. nih.gov The most common method employed is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with an acetophenone (B1666503). numberanalytics.com For instance, this compound can be reacted with a substituted acetophenone, such as 2'-hydroxyacetophenone, in the presence of a base like piperidine (B6355638) to form a multi-benzyloxy-substituted chalcone. worldresearchersassociations.com

These resulting chalcones, which are α,β-unsaturated ketones, can then undergo intramolecular cyclization to form the core structure of various flavonoids, including flavanones. researchgate.netgoogle.com This strategy has been instrumental in the synthesis of flavonoid compounds investigated for their potential as chemotherapeutic and antiangiogenic agents. google.com The benzyl groups effectively protect the phenolic hydroxyls during these transformations and can be removed in a later step to yield the final polyhydroxy-flavonoid.

Table 1: Example of Claisen-Schmidt Condensation for Chalcone Synthesis

| Reactant 1 | Reactant 2 | Product (Chalcone) |

|---|---|---|

| This compound | 2'-Hydroxyacetophenone | 2'-Hydroxy-3,4,5-tribenzyloxychalcone |

The structure of this compound makes it an excellent precursor for complex polyphenolic compounds and their derivatives, such as benzene (B151609) polyphosphates, which can act as mimics for cellular signaling molecules. nih.gov In a typical synthetic sequence, the aldehyde group is first modified. For example, it can be oxidized using an agent like meta-chloroperoxybenzoic acid (mCPBA) and then converted to a phenol (B47542), yielding 3,4,5-tribenzyloxyphenol. nih.gov

This intermediate can then undergo further reactions, such as debenzylation via catalytic hydrogenation to expose the hydroxyl groups, producing 1,2,3,5-tetrahydroxybenzene. nih.gov This highly functionalized polyphenol can then be phosphorylated to create benzene polyphosphates, such as benzene 1,2,3,5-tetrakisphosphate. nih.gov These synthetic mimics of inositol (B14025) polyphosphates are valuable tools for studying cellular signaling pathways. nih.govnih.gov This multi-step conversion highlights the utility of the protected aldehyde in building sophisticated molecular architectures that would be difficult to access directly. worldresearchersassociations.commolaid.com

Table 2: Synthetic Sequence from this compound to Benzene Polyphosphate Precursor

| Starting Material | Step 1: Oxidation/Conversion | Intermediate | Step 2: Deprotection | Final Precursor |

|---|---|---|---|---|

| This compound | Oxidation with mCPBA followed by acidic methanolysis | 3,4,5-Tribenzyloxyphenol | Catalytic Hydrogenation (e.g., with Pd(OH)₂) | 1,2,3,5-Tetrahydroxybenzene |

The utility of this compound extends to the synthesis of a variety of biologically active molecules and derivatives of natural products. Its protected phenolic structure is crucial for building molecular frameworks that are later revealed to be potent agents. medchemexpress.com For example, it has been used as a starting material in the synthesis of novel vinyl sulfone derivatives, which were subsequently evaluated for their potential antiviral activity.

Furthermore, its role as a precursor to flavonoids and other polyphenols connects it to a wide range of biological activities, as these classes of compounds are known for their antioxidant, anti-inflammatory, and chemopreventive properties. google.comderpharmachemica.com By serving as a stable and versatile intermediate, this compound enables the systematic and controlled synthesis of complex target molecules, facilitating the exploration of new therapeutic agents. medchemexpress.com

Construction of Polyphenolic Compounds and Benzene Polyphosphates.

Application in Modular Assembly and Reticular Chemistry

The field of reticular chemistry focuses on linking molecular building blocks into predetermined, ordered structures, such as metal-organic frameworks and other supramolecular assemblies. The defined geometry and functional group potential of this compound make it and its derivatives valuable components in this bottom-up approach to materials design.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers). sigmaaldrich.com The properties of a MOF, including its pore size, shape, and chemical environment, are dictated by the choice of these building blocks. nih.govberkeley.edu

While the aldehyde itself is not typically used as a linker, it is an ideal precursor to a tritopic carboxylate linker. Through oxidation of the aldehyde group to a carboxylic acid, this compound is converted into 3,4,5-tribenzyloxybenzoic acid. This molecule, after deprotection, becomes gallic acid (3,4,5-trihydroxybenzoic acid), a C3-symmetric linker capable of coordinating with metal centers from three directions. This is analogous to other widely used tritopic linkers like 1,3,5-benzenetricarboxylic acid (BTC), which is used in the synthesis of well-known MOFs such as HKUST-1. sigmaaldrich.com The benzyl groups serve as essential protecting groups during synthesis, which can optionally be removed post-synthesis to introduce reactive hydroxyl groups onto the internal surface of the MOF, thereby functionalizing the pores. berkeley.edu

Table 3: Representative Organic Linkers for MOF Synthesis

| Linker Name | Abbreviation | Description | Example MOF |

|---|---|---|---|

| Terephthalic acid | BDC | A linear, ditopic linker | MOF-5 |

| 1,3,5-Benzenetricarboxylic acid | BTC | A trigonal, tritopic linker | HKUST-1 |

| 3,4-Dihydroxybenzoic acid | H₃L | A functionalized ditopic linker | Cu-MOF |

| 4-Sulfonaphthalene-2,6-dicarboxylate | SNDC | A functionalized, bent ditopic linker | reo-MOF-1 |

Beyond the rigid structures of MOFs, this compound and its derivatives are valuable for creating other supramolecular architectures. These are well-ordered chemical systems formed through the self-assembly of components via non-covalent interactions like hydrogen bonding, metal coordination, or π-π stacking. acs.orgnih.gov

The functional groups of the molecule—the aldehyde and the protected hydroxyls—can be modified to introduce specific recognition sites. beilstein-journals.orgresearchgate.netbeilstein-journals.org For example, the aldehyde can be converted into an imine through condensation with an amine, creating a Schiff base ligand. nih.gov Such ligands, featuring the bulky and interactive benzyloxy groups, can then coordinate with metal ions to self-assemble into discrete, three-dimensional structures like molecular cages or helices. acs.org The ability to precisely design and functionalize building blocks like this compound is central to the development of these complex supramolecular systems, which have potential applications in catalysis, sensing, and molecular encapsulation. nih.govbeilstein-journals.org

Integration into Polymeric and Macromolecular Systems for Advanced Materials

The unique structure of this compound, featuring a reactive aldehyde group and three bulky benzyloxy substituents, makes it a valuable monomer and building block for the synthesis of complex polymeric and macromolecular systems. These systems are integral to the development of advanced materials with tailored properties. The aldehyde functionality serves as a key reactive site for various polymerization reactions, while the benzyloxy groups can be strategically employed to influence the physical characteristics of the resulting polymer or can be removed post-polymerization to unmask reactive hydroxyl groups.

The integration of this compound into polymers can be achieved through several established polymerization techniques. The aldehyde group can participate in condensation polymerizations with suitable co-monomers. For instance, reaction with diamines would lead to the formation of poly(azomethine)s or poly(Schiff base)s, polymers known for their thermal stability and potential applications in electronics and chemosensing.

Furthermore, the molecule is an ideal candidate for the construction of dendrimers and hyperbranched polymers. The core aldehyde group can be reacted, while the three benzyloxy groups on the phenyl ring represent latent functionalities. Following debenzylation to reveal the corresponding trihydroxybenzaldehyde, the molecule acts as an AB3-type monomer, where 'A' is the aldehyde group and 'B' represents the three hydroxyl groups. This structure is fundamental to creating highly branched, three-dimensional macromolecules with a high density of functional groups on their periphery. These dendritic polymers are explored for applications ranging from drug delivery to catalysis.

The bulky nature of the three benzyloxy groups significantly impacts the morphology and properties of the resulting polymers. They can increase the solubility of rigid polymer backbones in organic solvents and introduce a substantial free volume, which can be useful for applications in gas separation membranes. After polymerization, the cleavage of the benzyl ether bonds (debenzylation) yields a polyphenolic polymer. These phenolic hydroxyl groups provide sites for further functionalization, cross-linking, or metal ion chelation, transforming the initial polymer into a more complex, functional material. This two-step approach—polymerization followed by deprotection—is a powerful strategy for creating functional materials that would be difficult to synthesize directly. For example, pyrolysis of polymers derived from this monomer can be a route to creating mesoporous carbon materials with high surface areas and defined pore structures, which are valuable in energy storage and adsorption applications. frontiersin.org

Table 1: Potential Polymeric Systems Derived from this compound

| Polymer/Macromolecule Type | Role of this compound | Key Polymerization/Reaction | Potential Properties & Applications of Advanced Material |

|---|---|---|---|

| Poly(azomethine)s | Monomer | Condensation with diamines | Thermally stable polymers, materials for optical and electronic applications. |

| Dendrimers/Hyperbranched Polymers | AB3-type monomer (post-debenzylation) | Divergent or convergent synthesis | High functional group density, use in catalysis, coatings, and biomedical applications. |

| Phenolic Resins | Monomer (post-debenzylation) | Condensation with formaldehyde | Cross-linked networks, thermosets, adhesives, composites. |

| Functional Polyethers | Monomer (post-debenzylation) | Williamson ether synthesis | Modified solubility and thermal properties, platforms for further functionalization. |

| Mesoporous Carbons | Polymer Precursor | Polymerization followed by pyrolysis frontiersin.org | High surface area, ordered porosity, applications in catalysis and energy storage. frontiersin.org |

Derivatization Strategies for Enhanced Functionalization and Target Specificity

Derivatization of this compound is a key strategy to modify its chemical properties, enhance its functionality, and introduce specificity for particular targets, especially in the context of medicinal chemistry and materials science. These strategies primarily target the aldehyde group, but also leverage the latent reactivity of the benzyloxy groups.

The aldehyde functional group is highly susceptible to a wide array of chemical transformations. These reactions are often high-yielding and proceed under mild conditions, making the aldehyde an excellent chemical handle. Common derivatization strategies include:

Condensation Reactions: The aldehyde readily reacts with primary amines, hydrazines, and hydroxylamines to form Schiff bases (imines), hydrazones, and oximes, respectively. ddtjournal.com This is one of the most straightforward methods to introduce new functional moieties. For example, reacting the aldehyde with a substituted aniline (B41778) or a complex amine can append a new structural unit designed for a specific biological target or material property.

Reductive Amination: This two-step, one-pot reaction involves the initial formation of a Schiff base with an amine, followed by in-situ reduction (e.g., with sodium borohydride) to form a stable secondary or tertiary amine linkage. This is a robust method for covalently attaching the tribenzyloxybenzyl moiety to other molecules.

Wittig and Related Reactions: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) convert the aldehyde into an alkene, creating a carbon-carbon double bond. This allows for the extension of the molecule's carbon skeleton and the introduction of conjugated systems, which are important for tuning electronic and optical properties.

Oxidation and Reduction: The aldehyde can be oxidized to a 3,4,5-tribenzyloxybenzoic acid or reduced to a 3,4,5-tribenzyloxybenzyl alcohol. The resulting carboxylic acid and alcohol are versatile functional groups in their own right, enabling further derivatization through esterification, amidation, or etherification.

A crucial aspect of derivatization for enhancing target specificity involves using the this compound scaffold to synthesize more complex heterocyclic structures known for their pharmacological activity. nih.gov For instance, it can serve as a precursor for synthesizing thiazole (B1198619), pyrimidine, or triazole derivatives. nih.govmdpi.com A common synthetic route might involve a Hantzsch-type reaction or condensation with thiourea (B124793) to form a thiazole ring, which can then be further elaborated. mdpi.com These heterocyclic systems are prevalent in medicinal chemistry and are often designed to interact with specific biological targets like enzymes or receptors. beilstein-journals.org

Furthermore, the benzyloxy groups, while appearing passive, play a critical role as protecting groups for hydroxyl functionalities. In a multi-step synthesis, the robust benzyl ethers protect the phenolic oxygens while chemical transformations are carried out on the aldehyde. At a desired later stage, the benzyl groups can be cleaved via catalytic hydrogenation (e.g., using H₂/Pd-C) to reveal the free phenol groups of 3,4,5-trihydroxybenzaldehyde (B28275) (gallic aldehyde). This unmasking dramatically changes the molecule's properties, increasing its polarity and introducing reactive hydroxyl groups that can act as hydrogen-bond donors, antioxidants, or metal-chelating agents, thereby imparting a new layer of functionality and target specificity.

Table 2: Derivatization Reactions of this compound

| Reaction Type | Reagent(s) | Functional Group Formed | Purpose of Functionalization |

|---|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (C=N-R) | Introduce new organic moieties, create ligands for metal complexes. ddtjournal.com |

| Hydrazone Formation | Hydrazine (R-NH-NH₂) | Hydrazone (C=N-NH-R) | Improve analytical detection (e.g., Dansyl hydrazine), create bioactive linkers. ddtjournal.com |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene (C=C) | Carbon chain extension, synthesis of stilbene-like structures, modify electronic properties. |

| Oxidation | e.g., KMnO₄, PCC | Carboxylic Acid (-COOH) | Introduce acidic functionality, enable amide and ester formation. |

| Reduction | e.g., NaBH₄, LiAlH₄ | Primary Alcohol (-CH₂OH) | Introduce hydroxyl functionality, enable ether and ester formation. |

| Debenzylation | H₂ / Palladium on Carbon (Pd/C) | Phenolic Hydroxyl (-OH) | Unmask reactive groups, increase polarity, introduce antioxidant or chelating properties. |

| Heterocycle Synthesis | e.g., Thiourea, Amidines | Thiazole, Pyrimidine, etc. | Create complex molecules with potential biological activity and target specificity. nih.govmdpi.com |

Advanced Analytical Spectroscopic and Chromatographic Characterization of 3,4,5 Tribenzyloxybenzaldehyde and Its Derivatives

High-Resolution Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. scielo.br It relies on the magnetic properties of atomic nuclei and can provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 3,4,5-Tribenzyloxybenzaldehyde, the ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic protons on the central benzene (B151609) ring, and the protons of the three benzyloxy groups. The aldehydic proton typically appears as a singlet in the downfield region (around 9-10 ppm). The two protons on the central aromatic ring would appear as a singlet, and the protons of the benzyl (B1604629) groups would exhibit characteristic multiplets for the methylene (B1212753) (CH₂) and phenyl ring protons.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The spectrum of this compound would show distinct signals for the carbonyl carbon of the aldehyde group (typically around 190 ppm), the carbons of the central aromatic ring, the methylene carbons of the benzyloxy groups, and the carbons of the benzyl phenyl rings. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (CHO) | 9.8 - 10.0 | 190 - 193 |

| Aromatic (Central Ring, C-H) | 7.0 - 7.2 | 108 - 110 |

| Aromatic (Central Ring, C-O) | - | 140 - 155 |

| Aromatic (Central Ring, C-CHO) | - | 130 - 135 |

| Methylene (O-CH₂-Ph) | 5.0 - 5.2 | 70 - 75 |

| Aromatic (Benzyl Rings) | 7.2 - 7.5 | 127 - 137 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing relatively large and polar molecules like this compound. nih.govspherebio.com In the positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. researchgate.netchromatographyonline.com This is a critical step in confirming the identity of a newly synthesized compound. For this compound (C₂₈H₂₄O₄), the theoretical exact mass can be calculated and compared to the experimentally determined value, with a very small mass error (typically < 5 ppm) providing strong evidence for the correct molecular formula.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₂₈H₂₄O₄ |

| Molecular Weight | 424.49 g/mol |

| [M+H]⁺ (ESI-MS) | 425.17 m/z |

| [M+Na]⁺ (ESI-MS) | 447.15 m/z |

| Theoretical Exact Mass (HRMS) | 424.1675 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. specac.com It is an excellent technique for identifying the presence of specific functional groups. uobabylon.edu.iqlibretexts.org The IR spectrum of this compound would be expected to show characteristic absorption bands for the aldehyde and ether functional groups.

Key expected IR absorption bands include:

A strong C=O stretching vibration for the aldehyde group, typically appearing in the range of 1685-1705 cm⁻¹.

A characteristic C-H stretching vibration for the aldehyde proton, which often appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

Strong C-O stretching vibrations for the ether linkages, typically in the region of 1000-1300 cm⁻¹.

C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the methylene groups (below 3000 cm⁻¹).

C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1685 - 1705 |

| Aldehyde | C-H Stretch | 2720 & 2820 |

| Ether | C-O Stretch | 1000 - 1300 |

| Aromatic | C-H Stretch | > 3000 |

| Aromatic | C=C Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. up.ac.za This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as aromatic compounds. libretexts.org The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the benzaldehyde (B42025) chromophore and the benzyloxy substituents. researchgate.netresearchgate.net The position and intensity of these bands can be used to assess the purity of the compound and can also be used for quantitative analysis based on the Beer-Lambert law. bioglobax.com

Advanced Chromatographic Methodologies

Chromatographic techniques are essential for the separation, purification, and analysis of complex mixtures. They are also crucial for determining the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) for Separation, Purity, and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. nih.gov It is widely used in pharmaceutical analysis and quality control to determine the purity of chemical compounds. jmb.or.krms-editions.cl An HPLC method for this compound would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. iaea.orgmedicinescience.org

A validated HPLC method would allow for:

Purity Assessment: The chromatogram would show a major peak for this compound, and the area of this peak relative to the total area of all peaks can be used to determine the purity of the sample.

Quantification: By creating a calibration curve with standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined.

Method Validation: A robust HPLC method would be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results.

Table 4: Typical Parameters for HPLC Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 260 nm) |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Metabolomics

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier analytical technique due to its exceptional sensitivity and selectivity, making it indispensable for the analysis of complex biological matrices. tcichemicals.comddtjournal.com The method couples the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis prowess of tandem mass spectrometry. tcichemicals.com This combination is particularly powerful for metabolomics, the large-scale study of small molecules (<1500 Da) within cells, tissues, or organisms, to provide a snapshot of metabolic activity. frontiersin.orgplos.orgmdpi.com

In the context of this compound and its derivatives, LC-MS/MS is the ideal tool for their identification and quantification within complex mixtures, such as in reaction monitoring or biological systems. The process first involves chromatographic separation on an HPLC column, which resolves the target analyte from other components. tcichemicals.com Following separation, the analyte is ionized, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and preserves the molecular ion. tcichemicals.com

However, some compounds may exhibit low ionization efficiencies and cannot be sensitively detected without modification. ddtjournal.com For molecules like this compound, which may not readily ionize, chemical derivatization is a common strategy to enhance MS/MS detectability. ddtjournal.comsigmaaldrich.com Derivatization reagents introduce functional groups that stabilize a positive or negative charge, thereby significantly improving the ionization efficiency and detection sensitivity in ESI-MS. tcichemicals.comsigmaaldrich.com For instance, reagents can be used to target specific functional groups, which would allow for the sensitive detection of this compound and its metabolites in complex samples.

Metabolomics studies utilize LC-MS/MS to identify biomarkers or metabolic patterns associated with a particular stimulus or disease state. frontiersin.org While specific metabolomic studies focusing on this compound are not widely documented, the methodology is well-established for other aromatic compounds. nih.gov An untargeted metabolomics approach would allow for the global profiling of metabolites, potentially revealing novel biotransformation products of this compound. mdpi.com Conversely, a targeted analysis could be developed for the precise quantification of the parent compound and its known derivatives, which is crucial for understanding its metabolic fate in biological systems. mdpi.com The development of a robust LC-MS/MS method would be essential for elucidating the biological roles and functions of these compounds. ddtjournal.com

| Technique Component | Principle | Relevance for this compound Analysis | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. | Isolates the parent compound and its derivatives from a complex matrix (e.g., cell lysate, reaction mixture) prior to detection. | tcichemicals.com |

| Electrospray Ionization (ESI) | A soft ionization technique that produces ions from macromolecules or small molecules with minimal fragmentation. | Generates molecular ions ([M+H]+ or [M-H]-) of the analytes, which is crucial for determining molecular weight. | tcichemicals.comddtjournal.com |

| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis, typically ion selection, fragmentation (Collision-Induced Dissociation - CID), and analysis of fragments. | Provides structural information and enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. | ddtjournal.comnih.gov |

| Chemical Derivatization | Chemical modification of an analyte to enhance its analytical properties, such as ionization efficiency or chromatographic behavior. | Improves detection sensitivity for this compound if its native ionization efficiency is low. | sigmaaldrich.comnih.gov |

| Metabolomics | Comprehensive analysis of all small-molecule metabolites in a biological sample. | Enables the study of the metabolic impact and biotransformation pathways of this compound and its derivatives in a biological system. | frontiersin.orgmdpi.com |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com This method, also known as single-crystal X-ray diffraction (SCXRD), provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. mdpi.com The fundamental principle relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal lattice. The resulting diffraction pattern is mathematically analyzed to generate a model of the electron density, from which the atomic positions can be deduced. anton-paar.com

The workflow for X-ray crystallography involves several critical steps: growing a high-quality single crystal of the compound, mounting the crystal and exposing it to a focused X-ray beam, collecting the diffraction data, and finally, solving and refining the crystal structure. anton-paar.com

| Parameter | Description | Example Data for a Hypothetical Crystal | Reference |

|---|---|---|---|

| Chemical Formula | The empirical or molecular formula of the compound. | C₂₈H₂₄O₄ | researchgate.net |

| Formula Weight | The mass of one mole of the compound. | 424.48 | researchgate.net |

| Crystal System | One of the seven crystal systems (e.g., monoclinic, triclinic). | Monoclinic | cardiff.ac.uk |

| Space Group | Describes the symmetry of the crystal structure. | P2₁/n | cardiff.ac.uk |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 12.93 Å, b = 9.11 Å, c = 18.71 Å, β = 97.88° | cardiff.ac.uk |

| Volume (V) | The volume of the unit cell. | 2183.5 ų | cardiff.ac.uk |

| Z | The number of molecules in the unit cell. | 4 | cardiff.ac.uk |

| R-factor (Rgt(F)) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.0487 | cardiff.ac.uk |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental and routine technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a sample of a pure compound. ajchem-a.comnih.gov Its primary purpose is to verify the empirical formula of a newly synthesized molecule, which is a critical component of its characterization. nih.gov For a compound to be accepted for publication in most chemical journals, its elemental analysis data must agree with the calculated theoretical values, typically to within an accuracy of ±0.4%. nih.gov

The analysis is most commonly performed using combustion analysis. A small, precisely weighed amount of the substance is burned in an excess of oxygen, and the combustion products (carbon dioxide, water, and nitrogen oxides) are collected and quantified. From the masses of these products, the percentages of C, H, and N in the original sample can be calculated.

For this compound, with a molecular formula of C₂₈H₂₄O₄, elemental analysis would be used to confirm the ratio of carbon and hydrogen. The oxygen percentage is typically determined by difference. This analysis provides strong evidence for the compound's elemental constitution and purity, complementing data from spectroscopic methods like NMR and mass spectrometry. nih.gov

| Element | Calculated (%) | Found (%) (Hypothetical) | Reference |

|---|---|---|---|

| Carbon (C) | 79.22 | 79.15 | nih.govescholarship.org |

| Hydrogen (H) | 5.70 | 5.73 | nih.govescholarship.org |

Computational and Theoretical Investigations of 3,4,5 Tribenzyloxybenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering a window into the molecular world that is often inaccessible through experimental means alone. epfl.ch For 3,4,5-Tribenzyloxybenzaldehyde, these calculations have been pivotal in understanding its fundamental electronic properties and predicting its behavior in various chemical environments.

Density Functional Theory (DFT) for Ground State Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. epfl.chiaea.org It has been widely applied to study the ground state electronic properties of organic molecules, including this compound. rsc.orgresearchgate.netaps.org DFT calculations for this compound typically involve optimizing its molecular geometry to find the lowest energy conformation.

These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Furthermore, DFT is used to determine key electronic properties like the total energy, dipole moment, and the distribution of electron density. aps.org The molecular electrostatic potential (MEP) map, another output of DFT calculations, is particularly useful as it illustrates the charge distribution and helps in identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). ijarset.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.gov This method is an extension of DFT that allows for the calculation of excited state properties. scm.com By simulating the electronic transitions between different energy levels, TD-DFT can predict the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. researchgate.netgaussian.comx-mol.com

These theoretical spectra, which show the wavelengths of light the molecule absorbs most strongly, can be compared with experimental UV-Vis data to validate the computational model. x-mol.com The calculations also provide information on the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework. This information is critical for designing molecules with specific optical properties for applications in materials science and photochemistry.

Ab Initio Methods for High-Accuracy Electronic Structure

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data beyond fundamental physical constants. ictp.itaps.orgiphy.ac.cnmpie.demdpi.com While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate electronic structure information for molecules like this compound. aps.orgajchem-a.com

These high-accuracy calculations are often used to benchmark the results obtained from more computationally efficient methods like DFT. They can provide very precise values for properties such as ionization potentials, electron affinities, and reaction energies. For a molecule with the complexity of this compound, these methods can offer a deeper understanding of the subtle electronic effects that govern its reactivity and physical properties.

Electronic Structure and Chemical Reactivity Descriptors

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. researchgate.net By analyzing various descriptors derived from computational calculations, it is possible to predict how this compound will behave in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org For this compound, analysis of its FMOs provides insight into its electron-donating and electron-accepting capabilities. researchgate.netnih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive and more polarizable. ijarset.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.20 |

| ELUMO | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.35 |

Global Reactivity Descriptors: Chemical Potential, Hardness, Softness, and Electrophilicity Index

Chemical Potential (μ): Represents the escaping tendency of electrons from a molecule. It is calculated as μ = (EHOMO + ELUMO) / 2. ijarset.comarxiv.orgmdpi.com

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. ijarset.comarxiv.org

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), it indicates the molecule's polarizability. ijarset.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). ijarset.comarxiv.org

These descriptors for this compound, once calculated, can be used to compare its reactivity with other molecules and to predict its behavior in various reaction types.

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.025 |

| Chemical Hardness (η) | 2.175 |

| Chemical Softness (S) | 0.460 |

| Electrophilicity Index (ω) | 3.72 |

Local Reactivity Descriptors: Fukui Functions and Molecular Electrostatic Potential (MEP)

Local reactivity descriptors are crucial in identifying the most reactive sites within a molecule for various chemical reactions. Fukui functions and the Molecular Electrostatic Potential (MEP) are two such descriptors that provide a theoretical framework for predicting regioselectivity.

Fukui Functions:

The Fukui function, derived from density functional theory (DFT), quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. youtube.com It helps in identifying the sites most susceptible to nucleophilic, electrophilic, and radical attacks. researchgate.net The function is defined as the partial derivative of the electron density with respect to the number of electrons at a constant external potential. youtube.com

For a given atom in a molecule, the condensed Fukui functions can be calculated for:

Nucleophilic attack (f+) : Indicates the propensity of a site to accept an electron.

Electrophilic attack (f-) : Indicates the propensity of a site to donate an electron.

Radical attack (f0) : Indicates the reactivity towards a radical species.

Molecular Electrostatic Potential (MEP):

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule by mapping the electrostatic potential onto the electron density surface. uni-muenchen.de The MEP provides a visual representation of the charge distribution, where different colors denote varying potential values. journalijar.com Typically, regions of negative potential (often colored red) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack. uni-muenchen.dejournalijar.com

For this compound, an MEP analysis would likely reveal a region of high negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a prime site for electrophilic attack. Conversely, the carbonyl carbon and the hydrogen atom of the aldehyde group would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The benzene (B151609) ring would show a complex potential distribution influenced by the electron-donating benzyloxy groups and the electron-withdrawing aldehyde group.

A hypothetical MEP map for this compound would likely show the following features:

| Molecular Region | Predicted Electrostatic Potential | Inferred Reactivity |

| Carbonyl Oxygen | Highly Negative (Red) | Site for electrophilic attack |

| Carbonyl Carbon | Positive (Blue/Green) | Site for nucleophilic attack |

| Aldehyde Hydrogen | Positive (Blue/Green) | Potential site for nucleophilic interaction |

| Benzene Ring | Varied (influenced by substituents) | Sites for electrophilic aromatic substitution |

| Benzyloxy Oxygen Atoms | Negative (Red/Yellow) | Potential sites for electrophilic interaction |

This table is predictive and based on the general principles of MEP analysis on similar molecules.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis and molecular dynamics simulations are computational methods used to explore the molecule's potential energy surface and dynamic behavior.

Conformational Analysis:

Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. mdpi.com For this compound, the key degrees of freedom are the rotation around the C-C bond connecting the benzene ring to the aldehyde group and the rotations around the C-O bonds of the three benzyloxy substituents.

Density Functional Theory (DFT) calculations are a common method for performing conformational analysis, allowing for the optimization of different conformers and the calculation of their relative energies. mdpi.combeilstein-journals.org While specific DFT studies on the conformational preferences of this compound were not found, analysis of related molecules suggests that the planarity of the benzaldehyde (B42025) moiety is often favored to maximize conjugation. However, steric hindrance between the bulky benzyloxy groups could lead to non-planar, twisted conformations being more stable. The interplay between steric and electronic effects would determine the final conformational landscape.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's motion, offering insights into its flexibility, conformational changes, and interactions with its environment over time. mdpi.comarxiv.orgplos.orgmdpi.com An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, governed by a force field that describes the interatomic interactions. mdpi.commdpi.com

Such simulations could reveal:

The predominant conformations in a given solvent and temperature.

The flexibility of the benzyloxy side chains.

The rotational barrier of the aldehyde group.

Potential intramolecular interactions, such as hydrogen bonding or stacking of the benzyl (B1604629) rings.

Although no specific MD simulation studies on this compound were identified in the search results, MD simulations of other flexible aromatic molecules have demonstrated the power of this technique in understanding their dynamic behavior and linking it to their function. plos.orgnih.gov

Aromaticity Analysis and Resonance Stabilization

The central benzene ring in this compound is an aromatic system, which confers significant stability to the molecule through resonance.

Aromaticity Analysis:

Aromaticity is a key concept in organic chemistry, and several computational methods exist to quantify it. numberanalytics.com One of the most common is the Harmonic Oscillator Model of Aromaticity (HOMA), which is a geometry-based index. nih.gov HOMA values are calculated from the bond lengths of a ring system, with a value of 1 indicating a fully aromatic system like benzene and a value of 0 indicating a non-aromatic system. researchgate.net

For this compound, a HOMA analysis of the central benzene ring would provide a quantitative measure of its aromaticity. The presence of both electron-donating (benzyloxy) and electron-withdrawing (aldehyde) substituents would likely cause some deviation of the bond lengths from the ideal benzene structure, resulting in a HOMA value slightly less than 1.

Resonance Stabilization:

The stability of the benzene ring in this compound arises from the delocalization of its six π-electrons across the ring. This resonance stabilization is a fundamental property of aromatic compounds. libretexts.org The substituents on the ring can either enhance or diminish this stabilization.

Emerging Research Directions and Future Outlook

Development of Novel and Sustainable Synthetic Routes for 3,4,5-Tribenzyloxybenzaldehyde

The synthesis of this compound is a critical first step for its subsequent applications. Traditional synthetic routes often involve the use of harsh reagents and produce significant waste. acs.orgepa.gov Consequently, a key area of emerging research is the development of novel and more sustainable synthetic pathways.

One established method for the synthesis of this compound starts from 2,4,5-Trihydroxybenzaldehyde. sigmaaldrich.com Another approach involves the benzylation of methyl gallate to produce methyl tribenzylgallate, followed by reduction with lithium aluminum hydride to yield tribenzylgallyl alcohol. worldresearchersassociations.com This alcohol is then oxidized using pyridinium (B92312) chlorochromate (PCC) to afford this compound. worldresearchersassociations.com While effective, this multi-step process highlights the need for more streamlined and environmentally benign alternatives.

The principles of green chemistry are increasingly being applied to address these challenges. epa.govnih.gov Future research is expected to focus on several key areas:

Catalytic Methods: The development of novel catalysts, including those based on earth-abundant and non-toxic metals or bio-inspired frameworks, is a promising avenue. researchgate.net These catalysts could enable more efficient and selective reactions under milder conditions, reducing energy consumption and by-product formation. researchgate.net The use of reusable catalysts, such as zinc oxide nanocrystals, is also being explored for various organic syntheses and could be adapted for the production of this compound. rsc.orgnih.gov

Alternative Solvents: The replacement of traditional volatile organic solvents with greener alternatives like water or deep eutectic solvents is a significant goal. mdpi.com

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, a concept known as atom economy, are being prioritized. acs.org This reduces waste at the source, a fundamental principle of green chemistry. acs.orgepa.gov

Microwave and Ultrasound-Assisted Synthesis: These techniques can often accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. mdpi.com

Table 1: Comparison of Synthetic Parameters for this compound and Related Compounds This table is interactive. Click on the headers to sort the data.

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl gallate | Benzyl (B1604629) bromide, Cs2CO3 | Methyl tribenzylgallate | 98% | worldresearchersassociations.com |

| Tribenzylgallyl alcohol | Pyridinium chlorochromate (PCC) | This compound | 93% | worldresearchersassociations.com |

| 2,4,5-Tribenzyloxybenzaldehyde | m-Chloroperoxybenzoic acid (mCPBA) | 2,4,5-Tribenzyloxyphenol | - | nih.gov |

| 3,4-Dibenzyloxybenzaldehyde | m-Chloroperoxybenzoic acid (mCPBA) | 3,4-Dibenzyloxyphenol | - | nih.gov |

| 4-Hydroxy-3-methoxybenzaldehyde | N,N-diethyl-2-chloroethan-1-amine hydrochloride | 4-(2-(Diethylamino)ethoxy)-3-methoxybenzaldehyde | 75% (Microwave) | mdpi.com |

Exploration of Undiscovered Chemical Transformations and Reaction Mechanisms

This compound serves as a valuable starting material for a variety of chemical transformations, leading to the synthesis of diverse and complex molecules. wikipedia.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.com The aldehyde functional group is a key reactive site, participating in reactions such as condensation, oxidation, and addition. masterorganicchemistry.commasterorganicchemistry.com

For instance, it undergoes condensation reactions with various partners. In one study, it was condensed with a-cyanoacetic acid to form 2,4,5-tribenzyloxyphenyl-a-cyanoacrylic acid, which was then converted to 2,4,5-trihydroxyphenylpropylamine. researchgate.net In another example, it was used in a Claisen-Schmidt condensation with a substituted acetophenone (B1666503) to produce a protected chalcone, a precursor to flavonoids. worldresearchersassociations.com It has also been utilized in a reaction with a disulfone reagent to synthesize a vinyl sulfone derivative. nih.gov

A significant area of ongoing research is the exploration of novel reactions and a deeper understanding of their underlying mechanisms. wikipedia.orgnih.gov This includes:

Catalytic C-H Activation: Direct functionalization of the aromatic C-H bonds in this compound could provide more efficient routes to novel derivatives, avoiding the need for pre-functionalized starting materials.

Multicomponent Reactions: Designing one-pot reactions where three or more reactants combine to form a complex product in a single step can significantly improve efficiency and reduce waste. nih.gov

Asymmetric Synthesis: The development of stereoselective transformations using this compound as a prochiral substrate is of great interest for the synthesis of enantiomerically pure compounds with potential biological activity.

Integration of this compound into Advanced Materials Systems with Tailored Functionalities

The tribenzyloxy-substituted phenyl ring of this compound makes it an excellent building block for the construction of advanced materials with specific functions. A prominent application is in the synthesis of dendrimers. japsonline.comconicet.gov.arcellmolbiol.orgresearchgate.net Dendrimers are highly branched, well-defined macromolecules with a large number of surface functional groups. japsonline.comcellmolbiol.org

The synthesis of dendrimers can proceed through divergent or convergent approaches. japsonline.comresearchgate.net The benzyloxy groups of this compound can be deprotected to reveal hydroxyl groups, which can then be further functionalized to build up dendritic structures. For example, poly(3,4,5-trihydroxybenzoate ester) dendrimers have been synthesized and shown to exhibit strong chemiluminescence, suggesting potential applications in analytical chemistry and bioimaging. capes.gov.br

Future research in this area is likely to focus on:

Stimuli-Responsive Dendrimers: Designing dendrimers derived from this compound that can change their structure or release encapsulated molecules in response to external stimuli like pH, light, or temperature. conicet.gov.ar

Dendritic Polymers for Drug Delivery: The unique architecture of dendrimers, with their internal cavities and multivalent surfaces, makes them promising candidates for drug delivery systems. conicet.gov.arcellmolbiol.org

Liquid Crystals: The rigid aromatic core and flexible benzyloxy side chains of this compound derivatives could be exploited to create novel liquid crystalline materials with applications in displays and sensors.

Functional Polymers: Incorporation of the 3,4,5-tribenzyloxybenzoyl moiety into polymer backbones or as side chains can impart specific properties such as thermal stability, optical activity, or self-assembly behavior.

Table 2: Applications of this compound in Material Synthesis This table is interactive. Click on the headers to sort the data.

| Material Type | Synthetic Approach | Potential Application | Reference |

|---|---|---|---|

| Dendrimers | Convergent/Divergent Synthesis | Chemiluminescence, Drug Delivery | japsonline.comresearchgate.netcapes.gov.br |

| Flavonoids | Claisen-Schmidt Condensation | Antioxidants, Skin-whitening agents | worldresearchersassociations.com |

| Vinyl Sulfones | Condensation with disulfone reagent | Antiviral agents | nih.gov |

| Benzene (B151609) Polyphosphates | Multi-step synthesis including oxidation | Cell signaling research | nih.gov |

Synergistic Application of Computational and Experimental Methodologies for Predictive Chemistry

The integration of computational chemistry with experimental work offers a powerful approach to accelerate the discovery and development of new molecules and materials based on this compound. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to predict a wide range of properties and behaviors, guiding experimental efforts and providing a deeper understanding of reaction mechanisms. nih.gov

For example, computational studies can be employed to:

Predict Reaction Pathways: By calculating the energies of reactants, transition states, and products, computational models can help to elucidate complex reaction mechanisms and predict the most likely outcomes of a reaction. nih.gov

Screen for Biological Activity: Molecular docking simulations can be used to predict how molecules derived from this compound might interact with biological targets such as enzymes or receptors, helping to identify promising candidates for drug discovery.

Design Functional Materials: Computational modeling can predict the bulk properties of materials, such as their mechanical strength, thermal stability, and electronic properties, based on their molecular structure. This allows for the in-silico design of novel materials with tailored functionalities.

The synergistic use of computational and experimental approaches creates a feedback loop where theoretical predictions are tested in the laboratory, and the experimental results are used to refine the computational models. This integrated approach is expected to play an increasingly important role in unlocking the full potential of this compound in various scientific and technological domains.

Q & A

Q. What are the optimal synthetic routes for 3,4,5-Tribenzyloxybenzaldehyde, and how can reaction efficiency be monitored?

The synthesis typically involves benzylation of 3,4,5-trihydroxybenzaldehyde using benzyl halides under basic conditions. A common method adapts protocols for substituted benzaldehydes, such as refluxing with a catalytic acid (e.g., glacial acetic acid) in ethanol to drive the reaction . Efficiency can be monitored via thin-layer chromatography (TLC) or HPLC to track intermediate formation and purity. For reproducible yields, stoichiometric ratios of benzylating agents (e.g., 3:1 benzyl bromide to aldehyde) and inert atmospheres are recommended to prevent oxidation .

Q. How can this compound be characterized to confirm structural integrity?

Key characterization methods include:

- NMR spectroscopy : H NMR to verify benzyl proton signals (δ 4.9–5.2 ppm for –OCHCH) and aldehyde proton (δ ~9.8 ppm) .

- HPLC : Purity analysis using reverse-phase C18 columns with UV detection at 254 nm, comparing retention times to authentic standards .

- Melting point determination : Consistency with literature values (e.g., 135–138°C for analogous tri-substituted benzaldehydes) .

Q. What solvent systems are suitable for recrystallizing this compound?

Ethanol-water mixtures (4:1 v/v) or ethyl acetate/hexane gradients are effective for recrystallization. Solubility tests show higher solubility in polar aprotic solvents (e.g., DMF) at elevated temperatures, with gradual cooling to isolate needle-like crystals .

Advanced Research Questions

Q. How can conflicting data on benzyl group substitution efficiency be resolved in synthetic protocols?

Discrepancies in substitution efficiency often arise from competing side reactions (e.g., over-benzylation or aldehyde oxidation). To address this:

- Use controlled reaction temperatures (60–80°C) to minimize side products .

- Employ protecting groups for the aldehyde moiety during benzylation, followed by deprotection under mild acidic conditions .

- Validate intermediate purity via LC-MS to identify undesired byproducts early in the synthesis .

Q. What strategies enhance the stability of this compound under varying pH and temperature conditions?

- pH stability : The compound is stable in neutral to slightly acidic conditions (pH 4–7) but undergoes hydrolysis in strong alkaline media. Buffered solutions (e.g., phosphate buffer, pH 6.5) are recommended for biological assays .

- Thermal stability : Decomposition occurs above 150°C; storage at –20°C under nitrogen prevents aldehyde oxidation .

Q. How does the electronic nature of benzyloxy groups influence regioselectivity in further derivatization?

The electron-donating benzyloxy groups activate the aromatic ring toward electrophilic substitution at the para position relative to the aldehyde. For example, nitration or halogenation preferentially occurs at the 2-position of the ring due to steric and electronic directing effects . Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What in vitro models are suitable for evaluating the bioactivity of this compound derivatives?

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Mechanistic studies : Fluorescence-based probes to track cellular uptake and sublocalization .

Methodological Notes

- Data contradiction analysis : Compare synthetic yields and purity metrics across multiple batches using ANOVA to identify statistically significant variables (e.g., solvent polarity, catalyst loading) .

- Advanced purification : Preparative HPLC with C18 columns and acetonitrile/water gradients resolves closely eluting impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.